2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that features a combination of fluorophenoxy, furan, and thiazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenoxy Intermediate: Starting with a fluorobenzene derivative, a nucleophilic substitution reaction can introduce the phenoxy group.
Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine.
Coupling of Intermediates: The final step involves coupling the fluorophenoxy intermediate with the thiazepane intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the thiazepane ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- 2-(2-Bromophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-13-4-1-2-5-14(13)22-12-17(20)19-8-7-16(23-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAALJWUGHJQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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